![molecular formula C13H16N4S B2555808 3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}méthyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 2034352-59-3](/img/structure/B2555808.png)

3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}méthyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

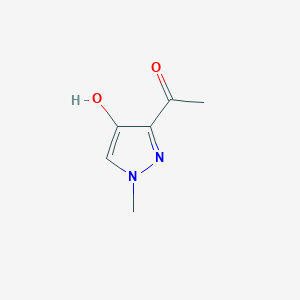

The compound is a complex organic molecule that contains several heterocyclic rings, including a pyrrole ring and a triazole ring. These types of structures are often found in pharmaceuticals and other bioactive compounds .

Molecular Structure Analysis

The compound has a complex structure with multiple rings. The presence of nitrogen in the pyrrole and triazole rings can contribute to the compound’s reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of nitrogen in the rings could affect its basicity, and the presence of multiple rings could affect its stability and reactivity .Applications De Recherche Scientifique

- Les inhibiteurs de la DHPS pourraient être des options thérapeutiques prometteuses pour le traitement du cancer. Les chercheurs ont identifié un dérivé de 5,6-dihydrothieno[2,3-c]pyridine (26d) comme un inhibiteur puissant de la DHPS. L'analyse cristallographique aux rayons X du complexe DHPS avec 26d a révélé un mode de liaison allostérique distinct par rapport aux inhibiteurs rapportés précédemment .

- Le composé sert d'intermédiaire dans la synthèse chimique. Sa structure comprend un cycle thiéno[3,2-c]pyridine, qui peut être modifié davantage pour créer de nouveaux dérivés avec des propriétés spécifiques .

Inhibition de la désoxyhypusine synthase (DHPS)

Intermédiaires de synthèse chimique

Mécanisme D'action

Target of Action

Similar compounds have been reported to target receptor-interacting protein kinase 1 (ripk1), which plays a key role in regulating protein translation processes associated with tumor proliferation .

Mode of Action

Similar compounds have been reported to inhibit ripk1, thereby mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Biochemical Pathways

Similar compounds have been reported to affect the necroptosis pathway, which is involved in cell death and inflammation .

Pharmacokinetics

Similar compounds have been reported to have good oral exposure .

Result of Action

Similar compounds have been reported to display potent anti-necroptotic activity in both human and mouse cellular assays .

Action Environment

Similar compounds have been reported to be effective in various in vitro and in vivo environments .

Orientations Futures

Analyse Biochimique

Biochemical Properties

3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and preventing necroptosis

Cellular Effects

The effects of 5-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit necroptosis in both human and mouse cellular assays . This inhibition is achieved through the suppression of RIPK1 activity, which is crucial for the necroptosis pathway. Additionally, the compound may affect other cellular processes, such as apoptosis and autophagy, although more studies are required to confirm these effects.

Molecular Mechanism

The molecular mechanism of 3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound exerts its effects primarily through the inhibition of RIPK1 by binding to its allosteric pocket . This binding prevents the activation of RIPK1 and subsequent necroptosis. Additionally, the compound may interact with other enzymes and proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses.

Dosage Effects in Animal Models

The effects of 3-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.

Propriétés

IUPAC Name |

5-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4S/c1-2-12-14-15-13(17(12)5-1)9-16-6-3-11-10(8-16)4-7-18-11/h4,7H,1-3,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZSWKSMSBSDIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=C(N2C1)CN3CCC4=C(C3)C=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2555728.png)

![N-(3-fluorophenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2555733.png)

![2-(Methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2555737.png)

![N-[3-Methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide](/img/structure/B2555741.png)

![3-((5-(benzylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2555744.png)

![(2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2555746.png)